molecular formula C16H19NO4 B11214487 2,2-Dimethyl-5-({[4-(propan-2-yl)phenyl]amino}methylidene)-1,3-dioxane-4,6-dione

2,2-Dimethyl-5-({[4-(propan-2-yl)phenyl]amino}methylidene)-1,3-dioxane-4,6-dione

Cat. No.: B11214487
M. Wt: 289.33 g/mol
InChI Key: XTQPJEAXZRLFJE-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-({[4-(propan-2-yl)phenyl]amino}methylidene)-1,3-dioxane-4,6-dione is a complex organic compound with a unique structure that includes a dioxane ring and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-({[4-(propan-2-yl)phenyl]amino}methylidene)-1,3-dioxane-4,6-dione typically involves multiple steps. One common method includes the condensation of 4-(propan-2-yl)aniline with a suitable dioxane precursor under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature carefully controlled to optimize yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-({[4-(propan-2-yl)phenyl]amino}methylidene)-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce new functional groups such as halides or amines.

Scientific Research Applications

2,2-Dimethyl-5-({[4-(propan-2-yl)phenyl]amino}methylidene)-1,3-dioxane-4,6-dione has several applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-5-({[4-(propan-2-yl)phenyl]amino}methylidene)-1,3-dioxane-4,6-dione exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity and leading to a physiological response. The molecular targets and pathways involved can vary, but they often include key proteins or signaling molecules within cells.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-5-({[4-(methyl)phenyl]amino}methylidene)-1,3-dioxane-4,6-dione
  • 2,2-Dimethyl-5-({[4-(ethyl)phenyl]amino}methylidene)-1,3-dioxane-4,6-dione

Uniqueness

What sets 2,2-Dimethyl-5-({[4-(propan-2-yl)phenyl]amino}methylidene)-1,3-dioxane-4,6-dione apart from similar compounds is its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This unique structure may confer distinct properties, such as enhanced stability or specific biological activity, making it valuable for various applications.

Properties

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

2,2-dimethyl-5-[(4-propan-2-ylanilino)methylidene]-1,3-dioxane-4,6-dione

InChI

InChI=1S/C16H19NO4/c1-10(2)11-5-7-12(8-6-11)17-9-13-14(18)20-16(3,4)21-15(13)19/h5-10,17H,1-4H3

InChI Key

XTQPJEAXZRLFJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC=C2C(=O)OC(OC2=O)(C)C

Origin of Product

United States

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